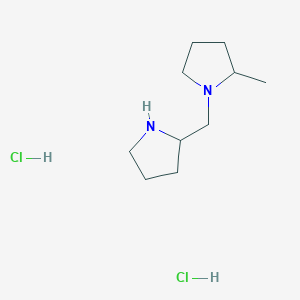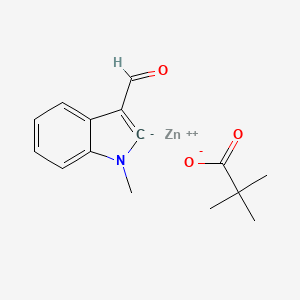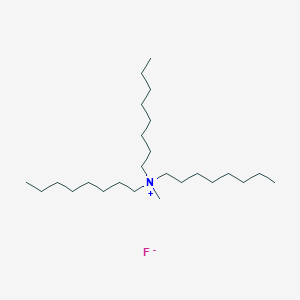
Trioctylmethylammonium Fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trioctylmethylammonium Fluoride is a quaternary ammonium salt that has gained attention in various fields of research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trioctylmethylammonium Fluoride can be synthesized through a series of chemical reactions involving the quaternization of trioctylamine with methyl iodide, followed by anion exchange with a fluoride source. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the quaternization and anion exchange processes are optimized for efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Trioctylmethylammonium Fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoride ion acts as a nucleophile.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and solvents such as dichloromethane. The reactions are typically carried out at room temperature.
Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride, often under controlled temperature and pressure.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated product.
Wissenschaftliche Forschungsanwendungen
Trioctylmethylammonium Fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Research has explored its potential in biological systems, particularly in the stabilization of certain biomolecules.
Medicine: While not widely used in medicine, its role in drug synthesis and delivery systems is being investigated.
Industry: It is employed in environmental remediation processes, such as the removal of heavy metals from wastewater.
Wirkmechanismus
The mechanism by which Trioctylmethylammonium Fluoride exerts its effects involves the interaction of the fluoride ion with various molecular targets. In phase-transfer catalysis, the compound facilitates the transfer of reactants between immiscible phases, enhancing reaction rates. The fluoride ion can also participate in nucleophilic attacks, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Tetramethylammonium Fluoride: Known for its use in nucleophilic fluorination reactions.
Tetraethylammonium Fluoride: Similar in structure but with different alkyl groups, affecting its reactivity and applications.
Uniqueness: Trioctylmethylammonium Fluoride is unique due to its long alkyl chains, which provide distinct solubility and phase-transfer properties. This makes it particularly effective in catalysis and environmental applications compared to its shorter-chain counterparts.
Eigenschaften
Molekularformel |
C25H54FN |
|---|---|
Molekulargewicht |
387.7 g/mol |
IUPAC-Name |
methyl(trioctyl)azanium;fluoride |
InChI |
InChI=1S/C25H54N.FH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NVVLMKLCGJCBMM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,5aR,5bR,11aR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14787413.png)
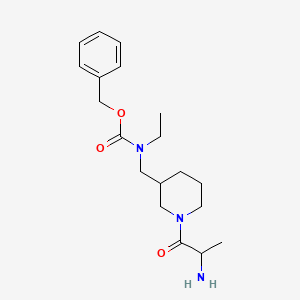
![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)
![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B14787456.png)


![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)
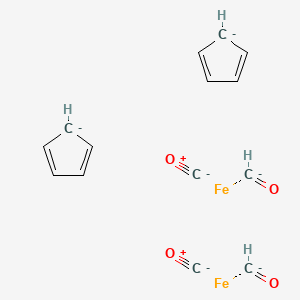
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)
